This compound can be classified as:
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol typically involves several key steps:
These synthetic routes can vary based on the availability of starting materials and desired yields.
The molecular structure of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can be represented using various structural formulas:
C1CC(NC1)C(C2=C(C=CC=C2)Br)F
In terms of geometry:
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can participate in various chemical reactions:
Further research would be necessary to clarify its exact mechanism through biological assays and receptor binding studies.
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6